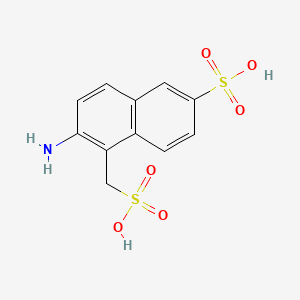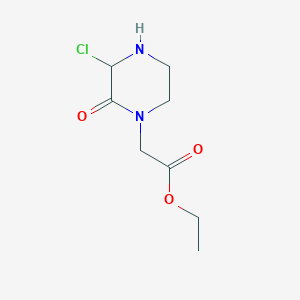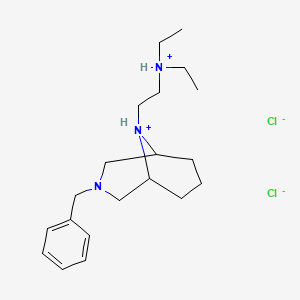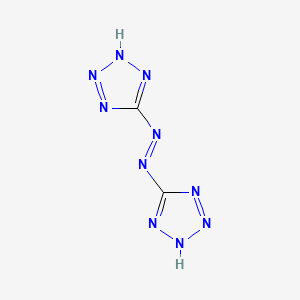
Dow ET-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dow ET-15 is a compound developed by Dow Chemical Company, known for its applications in various industrial processes. It is a macroporous polystyrene-based cation exchange resin bearing strongly acidic sulfonic groups. This compound is widely used as a heterogeneous catalyst in organic synthesis, particularly in reactions requiring acid catalysis .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Dow ET-15 undergoes various types of chemical reactions, primarily those involving acid catalysis. Some of the common reactions include:
Esterification: this compound catalyzes the reaction between carboxylic acids and alcohols to form esters.
Etherification: It facilitates the formation of ethers from alcohols.
Oxidation: this compound can catalyze the oxidation of organic compounds.
Condensation: It is used in condensation reactions to form larger molecules from smaller ones.
Cyclization: this compound aids in the formation of cyclic compounds from linear precursors.
Electrophilic Aromatic Substitution: It catalyzes the substitution of hydrogen atoms in aromatic rings with electrophiles.
Common reagents used in these reactions include carboxylic acids, alcohols, aldehydes, and ketones. The major products formed depend on the specific reaction but often include esters, ethers, and various cyclic compounds .
Wissenschaftliche Forschungsanwendungen
Dow ET-15 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Dow ET-15 is often compared with other cation exchange resins, such as Amberlyst 15. While both compounds share similar properties and applications, this compound is known for its higher thermal stability and greater resistance to oxidation . Other similar compounds include:
Amberlyst 15: A widely used cation exchange resin with similar catalytic properties.
Nafion: A perfluorinated sulfonic acid resin used in various catalytic applications.
Dowex 50WX2: Another cation exchange resin with strong acidic properties.
This compound stands out due to its unique combination of high acidity, thermal stability, and resistance to oxidation, making it a preferred choice for many industrial and research applications .
Eigenschaften
CAS-Nummer |
2591-66-4 |
|---|---|
Molekularformel |
C7H7Cl3NO2PS |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15) |
InChI-Schlüssel |
WRWBHVIYUCQSIA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)








